1-(4-Ethoxyphenyl)ethanamine
Overview
Description
Synthesis Analysis
The synthesis of compounds containing the N-substituted ethanamine moiety, such as 1-(4-Ethoxyphenyl)ethanamine, often involves the aldol condensation reaction followed by specific substitution reactions. For example, chalcones bearing an N-substituted ethanamine tail have been synthesized via aldol condensation of 1-(4-(2-substituted ethoxy)phenyl)ethanones with different aldehydes, demonstrating the feasibility of incorporating the ethanamine group into complex molecules (Zaidi et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectral and X-ray diffraction studies. These analyses have confirmed the presence of the N-substituted ethanamine group and provided detailed insights into the spatial arrangement of atoms within the molecule, highlighting the compound's conformation and stereochemistry (Zaidi et al., 2015).
Chemical Reactions and Properties
Compounds similar to 1-(4-Ethoxyphenyl)ethanamine participate in various chemical reactions, showcasing their reactivity and potential for functionalization. For instance, the reaction with iodine and the ligation with metals such as Ru(II), Cu(I), and Hg(II) demonstrate the compound's ability to undergo electrophilic addition and coordination chemistry, respectively. These reactions are crucial for the synthesis of complex molecules and materials (Singh et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are fundamental aspects that influence the compound's applications in synthesis and material science. The crystallization behavior and the formation of specific crystal structures have been studied, providing insights into the material's phase behavior and stability (Kaur et al., 2012).
Scientific Research Applications
Synthesis of Chromanones : It is used in synthesizing 2-alkylamino-3,3-dialkylchromanones, which are valuable in chemical research (Dean, Varma, & Varma, 1982).
Catalytic Uses : It serves as a catalyst in methoxycarbonylation of styrene, efficiently producing branched esters (Ngcobo, Akiri, Ogweno, & Ojwach, 2021).
Antibacterial Agent : A derivative, 1-(4-methoxyphenyl)ethanamine, exhibits antibacterial properties against Escherichia coli, suggesting potential therapeutic applications (Abbasi et al., 2019).
Forensic Analysis : It aids in identifying psychoactive substances, demonstrating its relevance in forensic science (Lum, Brophy, & Hibbert, 2016).
Intermediate in Drug Synthesis : It's a key intermediate in producing Silodosin, a medication for benign prostatic hyperplasia (Luo, Chen, Zhang, & Huang, 2008).
Metabolite Study : The study of its metabolites, such as in the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, provides insights into drug metabolism (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Emergency Medicine : The compound assists in detecting and quantifying substances like 2CC-NBOMe and 25I-NBOMe in emergency medical cases (Poklis, Charles, Wolf, & Poklis, 2013).
Covid-19 Research : Schiff bases synthesized from it have shown potential as COVID-19 inhibitors in antimicrobial and antidiabetic studies (G et al., 2023).
Receptor Agonist Study : It forms part of high potency substituted N-benzylphenethylamines, which are agonists at 5HT2A and 5HT2C receptors (Eshleman et al., 2018).
Safety And Hazards
Future Directions
Etazene, a compound similar to 1-(4-Ethoxyphenyl)ethanamine, has been identified as a synthetic opioid that is liable to abuse and produces ill effects similar to other opioids that are controlled under Schedule I of the 1961 Single Convention on Narcotic Drugs . This suggests that 1-(4-Ethoxyphenyl)ethanamine and similar compounds may also have potential for abuse and could be subject to future regulation.
properties
IUPAC Name |
1-(4-ethoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQISONQSSGPXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908906 | |
Record name | 1-(4-Ethoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)ethanamine | |
CAS RN |
104294-63-5 | |
Record name | Benzylamine, p-ethoxy-alpha-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104294635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Ethoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-ethoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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